C-Laurdan

Description

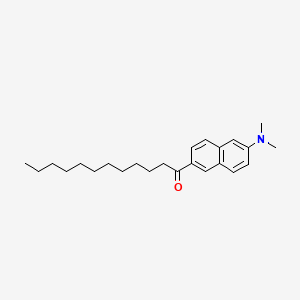

Structure

3D Structure

Propriétés

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDGGIDITFLRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225517 | |

| Record name | Laurdan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-25-6 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74515-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurdan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurdan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97FBL93VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C-Laurdan's Mechanism of Action in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan, a derivative of the popular fluorescent probe Laurdan, has emerged as a powerful tool for investigating the intricate organization and dynamics of lipid bilayers. Its enhanced photostability and water solubility make it particularly well-suited for studying cellular membranes using conventional confocal microscopy.[1] This guide provides a comprehensive overview of the core mechanism of action of this compound, details key experimental protocols, and presents quantitative data to facilitate its application in membrane research and drug development.

The fundamental principle behind this compound's utility lies in its sensitivity to the local solvent environment within the lipid bilayer.[1] Specifically, its fluorescence emission spectrum shifts in response to changes in the polarity of its immediate surroundings, which is primarily dictated by the degree of water penetration into the membrane.[1][2] This property allows researchers to probe the lipid packing density and fluidity of membranes, providing insights into the formation of distinct lipid domains, such as lipid rafts, and their role in cellular processes.[3][4]

Core Mechanism: Solvent Relaxation

The fluorescence properties of this compound are governed by a process known as solvent relaxation . Upon excitation by a photon, the dipole moment of the this compound molecule increases significantly.[5] In a polar environment, surrounding solvent molecules, primarily water, will reorient themselves around this new, larger dipole moment of the excited this compound. This reorientation process, or relaxation, lowers the energy of the excited state. When the this compound molecule returns to its ground state, it emits a photon of lower energy, resulting in a red-shifted emission spectrum .[2][6]

In the context of a lipid bilayer, the extent of this red shift is directly correlated with the amount of water present in the vicinity of the probe.

-

In a disordered, liquid-crystalline phase (Ld) , the lipid packing is loose, allowing for greater penetration of water molecules into the bilayer.[2] Consequently, significant solvent relaxation occurs around the excited this compound, leading to a pronounced red shift in its emission spectrum, typically peaking around 490 nm.[7]

-

In an ordered, gel phase (Lo) , the lipids are tightly packed, restricting water penetration.[2] With fewer water molecules available to reorient, solvent relaxation is minimal. This results in a blue-shifted emission spectrum , with a peak typically around 440 nm.[7]

The structural difference between this compound and its predecessor, Laurdan, is the substitution of one of the methyl groups on the dimethylamino moiety with a carboxymethyl group.[1][8] This modification not only enhances its water solubility but also anchors the probe more strongly to the headgroup region of the lipid bilayer, making it particularly sensitive to changes in polarity at this critical interface.[3][8]

Quantifying Membrane Properties: Generalized Polarization (GP)

The spectral shift of this compound is quantified using the Generalized Polarization (GP) value. GP is a ratiometric measurement calculated from the fluorescence intensities at two emission wavelengths, corresponding to the emission maxima in the ordered and disordered phases. The formula for GP is:

GP = (I440 - I490) / (I440 + I490)

where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[1]

-

High GP values (approaching +1) indicate a blue-shifted spectrum and thus a more ordered, dehydrated membrane environment.

-

Low GP values (approaching -1) indicate a red-shifted spectrum, corresponding to a more disordered, hydrated membrane.

GP values provide a quantitative measure of membrane lipid packing, often referred to as membrane order or fluidity.[1][2]

Data Presentation

Photophysical Properties of this compound

| Property | Value | Reference |

| One-photon Excitation Max (λabs) | 348 nm | [9] |

| One-photon Emission Max (λem) | 423 nm | [9] |

| Two-photon Excitation Max | 780 nm | [9] |

| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | [9] |

| Quantum Yield (Φ) | 0.43 | [9] |

| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol | [9] |

Representative GP Values of this compound in Model Membranes

| Lipid Composition | Phase | GP Value | Reference |

| Egg Sphingomyelin (ESM) / Cholesterol (Chol) (1:1) | Liquid-ordered (Lo) | 0.51 ± 0.00 | [10][11] |

| Palmitoyl-oleoyl-phosphatidylcholine (POPC) / Chol (3:2) | Liquid-ordered (Lo) + Liquid-disordered (Ld) | 0.27 ± 0.00 | [10] |

| POPC | Liquid-disordered (Ld) | -0.29 ± 0.00 | [10][11] |

| Dioleoylphosphatidylcholine (DOPC) | Liquid-disordered (Ld) | -0.36 ± 0.01 | [10][11] |

| DPPC (below Tm) | Gel | High GP | [1] |

| DPPC (above Tm) | Liquid Crystalline | Low GP | [1] |

| Giant Plasma Membrane Vesicles (GPMVs) - Ordered Phase | Ordered | 0.70 ± 0.03 | [10][11] |

| Giant Plasma Membrane Vesicles (GPMVs) - Disordered Phase | Disordered | 0.51 ± 0.04 | [10][11] |

| Plasma Membrane Spheres (PMS) - GM1 Phase | Ordered | 0.28 ± 0.04 | [10][11] |

| Plasma Membrane Spheres (PMS) - Remaining Membrane | Disordered | 0.10 ± 0.05 | [10][11] |

Experimental Protocols

Preparation of this compound Labeled Vesicles

-

Lipid Film Formation:

-

Prepare a solution of the desired lipids in chloroform or a chloroform/methanol mixture.

-

Add this compound to the lipid solution at a probe-to-lipid molar ratio of approximately 1:800.[1]

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

-

Place the vial under vacuum for at least 1 hour to remove any residual solvent.

-

-

Vesicle Hydration and Formation:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final phospholipid concentration is typically around 0.4 mM.[1]

-

For Small Unilamellar Vesicles (SUVs), sonicate the lipid suspension or extrude it through polycarbonate filters of a defined pore size.

-

For Giant Unilamellar Vesicles (GUVs), methods such as electroformation are commonly used.

-

-

Incubation:

-

Incubate the vesicle suspension for at least 1 hour to ensure complete partitioning of the this compound probe into the lipid bilayers.[1]

-

Fluorescence Spectroscopy and GP Measurement

-

Instrumentation:

-

Use a temperature-controlled spectrofluorometer.

-

-

Measurement Parameters:

-

Data Acquisition:

-

For temperature-dependent studies, allow the sample to equilibrate at each temperature for a sufficient time (e.g., 90 seconds) before acquiring the spectrum.[1]

-

-

GP Calculation:

-

Extract the fluorescence intensities at 440 nm (I440) and 490 nm (I490) from the emission spectra.

-

Calculate the GP value using the formula mentioned previously.

-

This compound Labeling of Live Cells

-

Cell Culture:

-

Grow cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips).

-

-

Labeling:

-

Imaging:

-

Wash the cells with fresh medium to remove excess probe.

-

Image the cells using a confocal or two-photon microscope.

-

For GP imaging, acquire two simultaneous images at the emission wavelengths of 440 nm and 490 nm, using an excitation wavelength of approximately 405 nm for one-photon excitation or 780 nm for two-photon excitation.[1][9]

-

Mandatory Visualizations

Caption: Mechanism of this compound fluorescence based on solvent relaxation in different lipid phases.

Caption: Experimental workflow for determining membrane order using this compound and GP analysis.

References

- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

C-Laurdan: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the biophysical characteristics of lipid membranes, particularly in the study of membrane fluidity and the organization of lipid rafts.[1][2][3] As a derivative of Laurdan, this compound offers several advantages, including enhanced water solubility and improved photostability, making it suitable for a broader range of applications, including conventional confocal microscopy.[4][5] This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Photophysical Properties

This compound's fluorescence emission is highly dependent on the degree of water penetration into the lipid bilayer where the probe resides.[4] In more ordered, tightly packed membrane domains (e.g., lipid rafts), water access is limited, resulting in a blue-shifted emission. Conversely, in more disordered, fluid membrane regions, increased water exposure leads to a red-shifted emission.[2] This spectral shift is the fundamental principle behind its use as a membrane order probe.

General Photophysical Data

| Property | Value | Reference |

| Molecular Weight | 397.56 g/mol | [6] |

| Chemical Formula | C₂₅H₃₅NO₃ | [6] |

| One-Photon Absorption Max (λabs) | 348 nm | [3][6] |

| One-Photon Emission Max (λem) | 423 nm | [3][6] |

| Two-Photon Excitation Max | 780 nm | [3][6] |

| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [3][6] |

| Quantum Yield (Φ) | 0.43 (in DMF) | [3][6] |

Solubility

| Solvent | Maximum Concentration |

| DMF | 100 mM |

| DMSO | 20 mM |

| Ethanol | 10 mM |

Table data sourced from[6].

Photophysical Properties in Various Solvents

The photophysical characteristics of this compound are significantly influenced by the polarity and protic nature of the solvent. A notable decrease in quantum yield is observed in protic and polar aprotic solvents with a high dielectric constant.[7]

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Chloroform | 4.8 | 0.56 | - |

| Dichloromethane | 8.9 | - | - |

| Acetone | 21 | - | - |

| Acetonitrile | 37 | - | - |

| Dimethylformamide (DMF) | 37 | - | - |

| Ethanol | 25 | significantly decreased | - |

| Methanol | 33 | significantly decreased | - |

Data compiled from[7]. Note: Specific values for all solvents were not available in the provided search results.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general synthetic scheme has been described.[7][8][9] The synthesis typically involves a multi-step process starting from 2-naphthol. Key reaction steps include a Fries rearrangement and subsequent amination and carboxymethylation.[7][10] For researchers opting for in-house synthesis, a detailed, high-yield procedure has been published, which can be adapted.[7]

Staining Live Cells with this compound for Confocal Microscopy

This protocol is adapted from procedures for staining HEK293T and melanophore cells.[4][11]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Coverslips with cultured cells

Procedure:

-

Grow cells on coverslips to the desired confluency.

-

Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 5 µM.

-

Remove the existing cell culture medium from the coverslips.

-

Incubate the cells with the 5 µM this compound working solution for 30 minutes at 37°C.[1][4]

-

After incubation, wash the cells twice with PBS to remove excess probe.[12]

-

Mount the coverslip on a microscope slide with a suitable imaging buffer (e.g., PBS).

-

Proceed with imaging immediately.

Confocal Microscopy Imaging and Generalized Polarization (GP) Calculation

Instrumentation and Settings:

-

Microscope: A confocal laser scanning microscope.

-

Emission Detection: Two simultaneous detection channels are required:

-

Pinhole: Set to 1 Airy unit for optimal sectioning.

-

Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching (e.g., ~2 µW at the sample).[1][4]

Generalized Polarization (GP) Calculation:

GP is a ratiometric measurement that quantifies the spectral shift of this compound and is calculated for each pixel in the image using the following formula:[14][15]

GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

Where:

-

I₄₄₀ is the fluorescence intensity in the blue channel (415-455 nm).

-

I₄₉₀ is the fluorescence intensity in the green/red channel (490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[16] Image processing software, such as ImageJ with a specific macro, can be used to calculate the GP image from the two acquired channels.[11]

Two-Photon Microscopy of this compound

Two-photon microscopy offers advantages for imaging this compound, particularly in tissues, due to reduced scattering and deeper penetration.[2][13]

Instrumentation and Settings:

-

Microscope: A two-photon laser scanning microscope.

-

Excitation: A tunable Ti:Sapphire laser set to 780 nm.[2][3]

-

Emission Detection: Similar to confocal microscopy, two emission channels are used to collect the blue and red-shifted fluorescence.

Procedure: The cell staining protocol is similar to that for confocal microscopy. The GP calculation remains the same.

Visualizations

Experimental Workflow for this compound Staining and Confocal Microscopy

Caption: Workflow for staining live cells with this compound and subsequent imaging and analysis.

Generalized Polarization (GP) Calculation Logic

Caption: Logical flow for calculating the Generalized Polarization (GP) image from two emission channels.

This compound's Response to Membrane Fluidity

Caption: Relationship between membrane order, this compound's spectral response, and the resulting GP value.

References

- 1. researchgate.net [researchgate.net]

- 2. oxygen.korea.ac.kr [oxygen.korea.ac.kr]

- 3. bio-techne.com [bio-techne.com]

- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A convenient and versatile synthesis of Laurdan-like fluorescent membrane probes: characterization of their fluorescence properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. era-chair.am [era-chair.am]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

C-Laurdan: An In-depth Technical Guide to its Excitation and Emission Spectra for Membrane Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe C-Laurdan, focusing on its excitation and emission spectral properties. This compound has emerged as a powerful tool for investigating the biophysical properties of lipid membranes, offering insights into membrane fluidity, lipid packing, and the organization of lipid rafts. Its sensitivity to the local environment makes it an invaluable probe in cell biology and drug discovery.

Core Photophysical Properties of this compound

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of Laurdan, designed for enhanced water solubility and photostability.[1] Its fluorescence is highly sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism.[2][3] In a non-polar environment, such as the ordered lipid bilayer of a cell membrane in the gel or liquid-ordered (Lo) phase, this compound exhibits a blue-shifted emission. Conversely, in a more polar environment, like a disordered lipid bilayer in the liquid-disordered (Ld) phase where water penetration is higher, its emission is red-shifted.[2][4]

This spectral shift is the foundation for its use in quantifying membrane properties. The one-photon excitation maximum for this compound is approximately 348 nm, with an emission maximum around 423 nm.[5] For two-photon microscopy, an excitation wavelength of 780 nm is commonly used.

Quantitative Photophysical Data

The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and data interpretation.

| Property | Value | Source(s) |

| One-Photon Excitation Max (λabs) | 348 nm | [5] |

| One-Photon Emission Max (λem) | 423 nm | [5] |

| Two-Photon Excitation Max | 780 nm | |

| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.43 | [5] |

Table 1: General Photophysical Properties of this compound.

The primary application of this compound is in distinguishing between different lipid phases within membranes. This is quantified using Generalized Polarization (GP), which is a ratiometric measurement of the emission intensity at two different wavelengths.

| Membrane Phase / Condition | This compound Emission Characteristics | Generalized Polarization (GP) Value | Source(s) |

| Liquid-ordered (Lo) phase (e.g., DPPC below Tm) | Blue-shifted emission (~440 nm) | High GP (e.g., > 0.3) | [4][7] |

| Liquid-disordered (Ld) phase (e.g., DOPC) | Red-shifted emission (~490-500 nm) | Low GP (e.g., < 0.0) | [4][7] |

| Cholesterol Depletion (e.g., with MβCD) | Red-shift in emission | Decrease in GP | [8] |

Table 2: Spectral Properties and Generalized Polarization of this compound in Different Lipid Environments.

Experimental Protocols

Labeling of Live Cells with this compound

This protocol is adapted for staining live cells to analyze membrane order using fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Cell culture medium (serum-free for staining, complete medium for recovery)

-

Phosphate-buffered saline (PBS)

-

Live cells cultured on coverslips or imaging dishes

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Preparation: Wash the cultured cells once with pre-warmed PBS.

-

Staining: Remove the PBS and add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove unincorporated dye.

-

Imaging: Immediately proceed with imaging in a suitable imaging buffer or medium.

Measurement of Generalized Polarization (GP) in Live Cells

GP is a ratiometric method used to quantify the spectral shift of this compound and infer membrane order.

Instrumentation:

-

A fluorescence microscope (confocal or two-photon) equipped with appropriate filters or a spectral detector.

-

Excitation: ~405 nm (for one-photon) or ~780 nm (for two-photon).

-

Emission: Two simultaneous channels are required. A common setup uses emission filters centered around 440 nm (for the ordered phase) and 490 nm (for the disordered phase). For example, 415-455 nm and 490-530 nm.[2]

-

Procedure:

-

Image Acquisition: Acquire two simultaneous fluorescence images of the this compound labeled cells at the two emission wavelengths (I440 and I490).

-

Background Subtraction: Subtract the background fluorescence from both images.

-

GP Calculation: Calculate the GP value for each pixel using the following formula:[4] GP = (I440 - I490) / (I440 + I490)

-

GP Image Generation: Generate a pseudo-colored GP image where pixel intensity corresponds to the calculated GP value. High GP values (typically represented by warmer colors) indicate a more ordered membrane, while low GP values (represented by cooler colors) indicate a more disordered membrane.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflow for a this compound experiment and the logical relationship behind the interpretation of GP values.

A typical experimental workflow for measuring membrane order using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laurdan - Wikipedia [en.wikipedia.org]

- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

C-Laurdan vs. Laurdan: A Technical Guide to Advanced Membrane Probe Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell membrane dynamics is critical to understanding a vast array of cellular processes, from signal transduction to drug interaction. The lipid bilayer, once thought of as a simple, fluid barrier, is now understood to be a highly organized and dynamic environment. Fluorescent membrane probes are indispensable tools for visualizing and quantifying the intricate properties of this environment. For years, Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) has been a widely used probe for assessing membrane fluidity and lipid order. However, the development of C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) has marked a significant advancement in the field, offering researchers a more sensitive and versatile tool for their investigations. This technical guide provides an in-depth comparison of this compound and Laurdan, highlighting the core advantages of the former and providing the necessary technical details for its successful implementation in research and development.

Core Advantages of this compound

This compound, a derivative of Laurdan, possesses a key structural modification—the substitution of a dimethylamino group with an N-methyl-N-(carboxymethyl)amino group. This seemingly small change confers several significant advantages over its predecessor.

1. Enhanced Sensitivity to Membrane Polarity: this compound exhibits a greater sensitivity to the polarity of its surrounding environment compared to Laurdan.[1][2][3] This heightened sensitivity allows for the detection of more subtle changes in membrane hydration and lipid packing, providing a higher-resolution view of membrane organization.

2. Brighter Two-Photon Fluorescence: In two-photon microscopy, a key technique for live-cell imaging, this compound offers a significantly brighter fluorescence signal.[2][3] This is attributed to its larger two-photon absorption cross-section, enabling high-quality imaging with lower excitation power, thereby reducing phototoxicity and photobleaching.

3. Improved Water Solubility: The carboxymethyl group in this compound imparts greater water solubility than Laurdan.[4] This property facilitates easier handling and more efficient labeling of live cells, as it reduces the tendency of the probe to aggregate in aqueous media before partitioning into the cell membrane.

4. More Accurate Reflection of the Cellular Environment: Studies have shown that this compound can more accurately reflect the fluid and gel domains in the plasma membrane of living cells.[3] While Laurdan can sometimes produce difficult-to-reproduce results in cellular systems, this compound provides a more robust and reliable indication of lipid raft presence and dynamics.[3]

Quantitative Data Presentation

The superior photophysical properties of this compound are evident in the following comparative data:

| Property | This compound | Laurdan | Reference(s) |

| One-Photon Excitation Max (λex) | ~348 nm | ~366 nm | [5] |

| One-Photon Emission Max (λem) | ~423 nm | ~497 nm | [5] |

| Quantum Yield (Φ) | 0.43 | 0.61 | [5] |

| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | 19,500 M⁻¹cm⁻¹ | [5] |

| Two-Photon Excitation Wavelength | 780 nm | 800 nm | [5][6] |

| Two-Photon Cross-Section (in EtOH) | 150 GM | 60 GM | [3] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound and Laurdan in live-cell imaging. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.

Protocol 1: this compound Staining and Imaging of Live Cells

This protocol is adapted from methods for staining HEK293t cells.[7][8]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Balanced salt solution (e.g., HBSS) or cell culture medium without phenol red

-

Confocal or two-photon microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Dilute the this compound stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) balanced salt solution or serum-free medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells two to three times with the balanced salt solution to remove excess probe.

-

Imaging: Image the cells immediately in a balanced salt solution or phenol red-free medium.

-

Image Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities in the respective emission channels.

Protocol 2: Laurdan Staining and Imaging of Live Cells

This protocol is a general guide based on established methods.[6]

Materials:

-

Laurdan stock solution (e.g., 1 mM in DMSO or ethanol)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Balanced salt solution (e.g., HBSS) or cell culture medium without phenol red

-

Two-photon microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging-compatible substrate.

-

Staining Solution Preparation: Prepare a working solution of Laurdan by diluting the stock solution to a final concentration of 5-20 µM in pre-warmed (37°C) balanced salt solution or serum-free medium.

-

Cell Staining: Remove the culture medium, wash the cells once, and then add the Laurdan staining solution. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with a balanced salt solution.

-

Imaging: Proceed with imaging immediately in a suitable imaging buffer.

-

Two-Photon Microscopy: Excite at approximately 800 nm and collect emission in two channels centered around 440 nm and 490 nm.[6]

-

-

Image Analysis: Calculate the GP values as described in the this compound protocol.

Visualizations

Signaling Pathway: T-Cell Activation and Membrane Condensation

The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) activation, leading to changes in membrane order that can be visualized using probes like Laurdan.[6] Upon TCR engagement, Src-family kinases are activated, leading to the phosphorylation of key adaptor proteins like LAT. This initiates a signaling cascade that results in actin cytoskeleton rearrangement and an increase in plasma membrane condensation at the site of activation.

Experimental Workflow: Comparative Imaging of this compound and Laurdan

This diagram outlines a typical workflow for a comparative study of this compound and Laurdan for imaging membrane order in live cells.

Conclusion

This compound represents a significant improvement over Laurdan for the study of membrane biophysics. Its enhanced sensitivity, superior performance in two-photon microscopy, and improved solubility make it the probe of choice for researchers seeking to perform high-resolution, quantitative imaging of lipid order in live cells. The adoption of this compound has the potential to unlock new insights into the role of membrane organization in a wide range of biological processes, from fundamental cell biology to the development of novel therapeutics that target membrane-associated proteins and signaling pathways. This guide provides the foundational knowledge and protocols to empower researchers to harness the full potential of this advanced membrane probe.

References

- 1. researchgate.net [researchgate.net]

- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oxygen.korea.ac.kr [oxygen.korea.ac.kr]

- 4. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Condensation of the plasma membrane at the site of T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

C-Laurdan: A Technical Guide to Solubility and Photostability for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan, a carboxyl-substituted derivative of Laurdan, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the organization and fluidity of lipid membranes, particularly for imaging lipid rafts.[1][2][3] Its enhanced photostability and better water solubility compared to its predecessor, Laurdan, have broadened its applicability in both one- and two-photon microscopy.[4][5] This technical guide provides an in-depth overview of this compound's solubility and photostability, complete with experimental protocols and visual workflows to aid researchers in its effective application.

Core Properties of this compound

This compound's utility is rooted in its photophysical characteristics. The probe's fluorescence emission spectrum shifts in response to the local lipid packing and water content within the membrane. In more ordered, tightly packed membrane domains (like lipid rafts), the emission is blue-shifted. Conversely, in more disordered, fluid membrane regions, the emission is red-shifted.[6][7] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.

Solubility

This compound's carboxylic group contributes to its improved water solubility over Laurdan.[8] However, for creating stock solutions, organic solvents are recommended. The following table summarizes the maximum reported concentrations of this compound in common laboratory solvents.

| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) |

| Dimethylformamide (DMF) | 100 | 39.76 |

| Dimethyl sulfoxide (DMSO) | 20 | 7.95 |

| Ethanol | 10 | 3.98 |

| Table 1: Solubility of this compound in Common Solvents. Data sourced from manufacturer datasheets.[8] |

Photophysical Properties and Photostability

This compound exhibits robust photophysical properties suitable for various fluorescence microscopy applications. While it is widely reported to be more photostable than Laurdan, particularly under two-photon excitation, precise quantitative data on its photobleaching quantum yield remains limited in publicly available literature.[4][5][9] The enhanced stability is a significant advantage for live-cell imaging and time-lapse experiments.

| Property | Value | Reference |

| Excitation Maximum (one-photon) | 348 nm | [8] |

| Emission Maximum (one-photon) | 423 nm | [8] |

| Two-Photon Excitation Maximum | 780 nm | [8] |

| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [8] |

| Quantum Yield (φ) | 0.43 | [8] |

| Photostability | Qualitatively higher than Laurdan | [4][5][9] |

| Table 2: Photophysical Properties of this compound. |

Experimental Protocols

Preparing this compound Stock Solutions

-

Weighing: Carefully weigh out the desired amount of this compound powder in a microfuge tube.

-

Dissolving: Add the appropriate volume of solvent (e.g., DMF, DMSO, or ethanol) to achieve the desired stock concentration (refer to Table 1 for maximum concentrations).

-

Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Store the stock solution at -20°C, protected from light.[7] For long-term storage (up to 6 months), -80°C is recommended.[7]

Labeling Live Cells with this compound

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

-

Working Solution: Prepare a working solution of this compound in a serum-free medium or appropriate buffer. A typical final concentration ranges from 1 to 10 µM.

-

Incubation: Replace the cell culture medium with the this compound working solution and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with a pre-warmed, serum-free medium or buffer to remove excess probe.

-

Imaging: The cells are now ready for imaging. It is recommended to maintain the cells at 37°C during imaging.

Generalized Polarization (GP) Imaging and Analysis

GP imaging is the primary method for quantifying the spectral shift of this compound and thus, membrane order.

-

Image Acquisition:

-

Excite the this compound labeled sample at approximately 405 nm (for one-photon) or 780 nm (for two-photon).

-

Simultaneously collect fluorescence emission in two channels:

-

Blue channel (more ordered): ~420-460 nm

-

Green/Red channel (less ordered): ~470-520 nm

-

-

-

GP Calculation: The GP value for each pixel is calculated using the following formula:

-

GP = (I_blue - G * I_green/red) / (I_blue + G * I_green/red)

-

Where I_blue and I_green/red are the pixel intensities in the respective channels, and G is a correction factor for the differential transmission of the optical path for the two emission wavelengths. The G-factor is determined by imaging a solution of this compound in a solvent where the emission spectrum is known and should be constant.

-

-

Image Representation: The calculated GP values, which range from -1 to +1, are typically displayed as a pseudo-colored image, where different colors represent different degrees of membrane order.

Visualizations

Experimental Workflow for this compound Generalized Polarization (GP) Imaging

Caption: Workflow for GP imaging with this compound.

Lipid Raft-Mediated Fas Signaling Pathway

This compound is instrumental in visualizing lipid rafts, which are critical platforms for initiating signaling cascades, such as the Fas receptor-mediated apoptosis pathway.[10][11][12][13]

Caption: Fas receptor signaling pathway in lipid rafts.

Conclusion

This compound is a powerful and versatile fluorescent probe for investigating membrane properties. Its enhanced solubility and photostability make it a superior choice over Laurdan for a wide range of applications, particularly in live-cell imaging. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage this compound to gain valuable insights into the complex and dynamic nature of cellular membranes and their role in critical biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. oipub.com [oipub.com]

- 3. Laurdan monitors different lipids content in eukaryotic membrane during embryonic neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Fas ligand is localized to membrane rafts, where it displays increased cell death-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Probing the Dynamics of the Cell Membrane: A Technical Guide to Measuring Fluidity with C-Laurdan

Authored for Researchers, Scientists, and Drug Development Professionals

The cell membrane is a dynamic and intricate interface, fundamental to cellular function, signaling, and therapeutic intervention. Its biophysical properties, particularly membrane fluidity, play a pivotal role in regulating the activity of membrane-associated proteins and modulating cellular responses. C-Laurdan, a polarity-sensitive fluorescent probe, has emerged as a powerful tool for quantifying membrane fluidity in both model systems and living cells. This in-depth guide provides a comprehensive overview of the principles, methodologies, and applications of this compound for the precise measurement of membrane fluidity.

The Core Principle: How this compound Senses Membrane Fluidity

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of the well-established membrane probe, Laurdan. Its utility in measuring membrane fluidity stems from the sensitivity of its fluorescence emission spectrum to the polarity of its immediate environment within the lipid bilayer.

In a tightly packed, ordered membrane (gel phase), the penetration of water molecules into the hydrophobic core is restricted. This non-polar environment causes this compound to emit fluorescence in the blue region of the spectrum. Conversely, in a more loosely packed, disordered membrane (liquid-crystalline phase), water molecules can more readily penetrate the bilayer, creating a more polar environment around the this compound probe. This increased polarity leads to a red shift in its fluorescence emission.[1][2]

This spectral shift is quantified using the concept of Generalized Polarization (GP) , a ratiometric measurement that is independent of the probe concentration. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically 440 nm (blue) and 490 nm (red), using the following formula:

GP = (I440 - I490) / (I440 + I490) [1]

A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value signifies a more disordered, fluid membrane.[1] The carboxyl group in this compound enhances its water solubility and sensitivity to the polarity at the lipid headgroup region compared to its predecessor, Laurdan.[3][4] Furthermore, its improved photostability makes it well-suited for conventional confocal microscopy.[1]

Caption: Principle of this compound in sensing membrane fluidity.

Quantitative Data Presentation

The following tables summarize representative Generalized Polarization (GP) values obtained using this compound in various systems. These values serve as a reference for interpreting experimental results.

Table 1: this compound GP Values in Model Liposomes with Varying Lipid Composition

| Lipid Composition | Temperature (°C) | GP Value (approx.) | Membrane Phase | Reference |

| DPPC | 25 | ~0.55 | Gel | [5] |

| DPPC | 55 | ~-0.27 | Liquid Crystalline | [5] |

| DPPC:POPC (1:1) | 27 | High GP in gel domains | Phase Coexistence | [1] |

| DPPC:POPC (1:1) | 51.3 | Low GP | Liquid Crystalline | [1] |

| LiposomeDOPC5 | 25 | 0.55 ± 0.02 | Gel | [5] |

| LiposomeDOPC20 | 25 | 0.49 ± 0.03 | Gel/Liquid Coexistence | [5] |

| LiposomeDOPC40 | 25 | 0.38 ± 0.05 | Liquid Crystalline | [5] |

Table 2: this compound GP Values in Live Cells

| Cell Type | Condition | GP Value (approx.) at Plasma Membrane | Reference |

| Xenopus laevis Melanophores | Control | 0.18 ± 0.05 | [1] |

| Xenopus laevis Melanophores | MβCD (Cholesterol Depletion) | -0.06 ± 0.08 | [1] |

| Xenopus laevis Melanophores | Filopodia | ~0.26 | [1] |

| A431 Cells | MβCD (Cholesterol Depletion) | Significant Decrease | [1] |

| HEK293t Cells | Control | Not specified, but decreased with MβCD | [6] |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible this compound GP measurements.

Protocol 1: this compound Labeling of Liposomes for Fluorescence Spectroscopy

-

Liposome Preparation:

-

Prepare a lipid mixture of the desired composition in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

-

For small unilamellar vesicles (SUVs), sonicate the MLV suspension. For giant unilamellar vesicles (GUVs), use electroformation.[1]

-

-

This compound Labeling:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.[7]

-

Add the this compound stock solution to the liposome suspension to achieve the desired probe-to-lipid molar ratio (e.g., 1:300 to 1:800).[1]

-

Incubate the mixture for at least 1 hour at a temperature above the phase transition temperature of the lipids to ensure complete partitioning of the probe into the vesicles.[1]

-

-

Data Acquisition (Spectrofluorometer):

-

Set the excitation wavelength to 405 nm.[1]

-

Record the fluorescence emission spectrum from approximately 420 nm to 510 nm.

-

For temperature-dependent studies, use a Peltier temperature controller to precisely regulate the sample temperature, allowing for equilibration at each temperature point before acquiring the spectrum.[5]

-

Extract the fluorescence intensities at 440 nm and 490 nm.

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

-

Protocol 2: this compound Staining of Live Cells for Confocal Microscopy

-

Cell Culture:

-

Culture cells of interest on glass-bottom dishes or coverslips suitable for microscopy.

-

-

This compound Staining:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of approximately 5 µM.[8]

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.[8]

-

After incubation, wash the cells with PBS to remove excess probe.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

-

Data Acquisition (Confocal Microscope):

-

Use a 405 nm laser for excitation.[1]

-

Set up two simultaneous detection channels for the blue and red emission ranges of this compound. A common setting is to collect fluorescence in the ranges of 415–455 nm and 490–530 nm.[1][8]

-

Acquire images in both channels simultaneously to avoid artifacts from cell movement.

-

Generate a GP image by applying the GP formula to each pixel of the acquired images using appropriate software (e.g., ImageJ with a custom macro).

-

Caption: Experimental workflow for measuring membrane fluidity with this compound.

Membrane Fluidity and Cellular Signaling

Membrane fluidity is not merely a passive property but an active regulator of cellular signaling. The fluidity of the membrane can influence the diffusion, conformation, and interaction of membrane-bound proteins, thereby modulating their activity.

A well-characterized example of a signaling pathway directly regulated by membrane fluidity is the DesK/DesR two-component system in the bacterium Bacillus subtilis. This system acts as a thermosensor, enabling the bacterium to adapt to changes in temperature by modifying the fatty acid composition of its membrane lipids.[9]

-

DesK is a membrane-bound histidine kinase that senses changes in membrane fluidity.

-

DesR is a response regulator that, when phosphorylated by DesK, activates the transcription of the des gene.

-

The Des gene encodes a fatty acid desaturase, an enzyme that introduces double bonds into the acyl chains of membrane phospholipids.

When the temperature drops, the membrane becomes more ordered (less fluid). This change is sensed by DesK, which autophosphorylates and then transfers the phosphate group to DesR. Phosphorylated DesR then activates the transcription of the des gene, leading to the production of the desaturase enzyme. This enzyme increases the unsaturation of membrane fatty acids, thereby restoring membrane fluidity.[9][10]

Caption: The DesK/DesR signaling pathway in B. subtilis.

References

- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]

- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Control of Membrane Lipid Fluidity by Molecular Thermosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

C-Laurdan applications in membrane research

An In-depth Technical Guide to C-Laurdan Applications in Membrane Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of this compound

The study of cellular membranes, with their intricate lipid organization and dynamic nature, is fundamental to understanding a vast array of biological processes, from signal transduction to membrane trafficking. For decades, the fluorescent probe Laurdan (6-lauroyl-2-(N,N-dimethylamino)naphthalene) has been a cornerstone for investigating membrane properties.[1][2][3] Its fluorescence emission is exquisitely sensitive to the polarity of its environment, which in a lipid bilayer, is dictated by the degree of water penetration at the glycerol backbone level.[4][5][6][7] This sensitivity allows researchers to distinguish between ordered (gel or liquid-ordered, Lo) and disordered (liquid-crystalline or liquid-disordered, Ld) lipid phases.[8][9]

However, Laurdan's application has been largely constrained by its poor photostability under conventional one-photon excitation, limiting its use primarily to two-photon microscopy, an expensive and not universally accessible technology.[2][3][4] To overcome this limitation, this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) was synthesized.[1][4][10] This derivative incorporates a carboxyl group, which confers several key advantages:

-

Enhanced Photostability: this compound is significantly more photostable than Laurdan, making it suitable for imaging with standard confocal microscopes using a 405 nm laser.[3][4]

-

Greater Sensitivity: It exhibits a higher sensitivity to the membrane polarity, particularly at the lipid headgroup region.[1][10][11][12]

-

Higher Water Solubility: The carboxyl group improves its water solubility and facilitates faster, more efficient incorporation into membranes.[11][12][13]

-

Brighter Two-Photon Imaging: this compound also yields brighter images in two-photon microscopy compared to its predecessor.[2][10][14]

These superior properties have established this compound as a powerful and versatile tool for visualizing and quantifying the lateral organization of lipids in both model systems and living cells.[4][15][16]

Core Principle: Generalized Polarization (GP)

This compound's utility is rooted in the phenomenon of solvatochromism. When embedded in a lipid membrane, its fluorescent emission spectrum shifts in response to the local environmental polarity.

-

In Ordered Membranes (Lo phase): These membranes are tightly packed with lipids (e.g., rich in cholesterol and sphingolipids), which restricts water penetration. In this non-polar, rigid environment, this compound's emission is blue-shifted, with a peak around 440 nm.[10][17]

-

In Disordered Membranes (Ld phase): Loosely packed lipids allow for greater penetration of water molecules into the bilayer. This more polar environment causes a significant red-shift (a bathochromic shift) of about 50 nm in this compound's emission spectrum, moving the peak to around 490 nm.[2][4][6]

To quantify this spectral shift, the concept of Generalized Polarization (GP) is used. GP is a ratiometric measurement calculated from the fluorescence intensities collected at two emission wavelengths—one corresponding to the ordered phase (Iblue) and one to the disordered phase (Ired).

The GP value is calculated using the following equation:

GP = (I440 - I490) / (I440 + I490)

Where I440 and I490 are the emission intensities at 440 nm and 490 nm, respectively.[2][4][17][18] In microscopy, these are typically intensity ranges (e.g., 415–455 nm and 490–530 nm).[3][4]

GP values are dimensionless and range from +1 to -1:

-

High GP values (approaching +1): Indicate a blue-shifted spectrum, corresponding to a highly ordered, rigid membrane with low water penetration.[4]

-

Low GP values (approaching -1): Indicate a red-shifted spectrum, corresponding to a fluid, disordered membrane with high water penetration.[4][19]

This ratiometric approach provides a robust measure of membrane order that is independent of the probe concentration.[2]

Figure 1: Principle of this compound operation for sensing membrane order.

Quantitative Data Summary

The following tables summarize key photophysical properties and typical GP values for this compound, providing a reference for experimental design and data interpretation.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Full Chemical Name | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | [1][11] |

| Molecular Weight | 397.56 g/mol | [13] |

| One-Photon Excitation Max (λabs) | 348 nm | [13] |

| One-Photon Emission Max (λem) | 423 nm | [13] |

| Two-Photon Excitation Max | 780 nm | [13] |

| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [13] |

| Quantum Yield (φ) | 0.43 | [13] |

| Recommended Solvents | DMSO, DMF, Ethanol |[13] |

Table 2: Typical Generalized Polarization (GP) Values of this compound

| Membrane System | Lipid Composition | Phase | Average GP Value | Reference |

|---|---|---|---|---|

| Model Vesicles (GUVs) | DOPC | Ld (disordered) | -0.36 | [19] |

| Model Vesicles (GUVs) | POPC | Ld (disordered) | -0.29 | [19] |

| Model Vesicles (LUVs) | POPC | Ld (disordered) | ~ -0.07 | [20] |

| Model Vesicles (GUVs) | ESM/Cholesterol | Lo (ordered) | +0.51 | [19] |

| Model Vesicles (GUVs) | DPPC-POPC (1:1) at 27°C | Gel/Fluid Coexistence | High GP (Gel), Low GP (Fluid) | [4] |

| Live Cells (A431) | Native Membrane | Mixed | GP > 0.28 (Rafts) | [10] |

| Live Cells (Melanophores) | Native Membrane | Mixed | +0.18 ± 0.05 | [4] |

| Live Cells (Melanophores) | After MβCD Treatment | Disordered | -0.06 ± 0.08 |[4] |

Key Applications in Membrane Research

Visualizing Lipid Rafts and Membrane Domains

A primary application of this compound is the direct visualization of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to function as signaling platforms.[10][14] By generating GP maps from two-channel fluorescence images, researchers can identify regions of high GP values, which correspond to the tightly packed, liquid-ordered (Lo) domains characteristic of lipid rafts, coexisting with areas of lower GP values representing the surrounding liquid-disordered (Ld) membrane.[19][21] Studies have successfully used this compound to show that these high-GP domains colocalize with raft markers like the ganglioside GM1 and are disrupted by cholesterol-depleting agents.[4][10]

Probing Drug-Membrane Interactions

This compound is an invaluable tool in pharmacology and drug development for assessing how therapeutic compounds interact with and modify the biophysical properties of cell membranes. By treating this compound-labeled cells with a compound of interest, any resulting change in membrane fluidity and order can be quantified by measuring the shift in GP values. For example, the well-documented effect of methyl-β-cyclodextrin (MβCD), which removes cholesterol, is a significant decrease in this compound GP values, indicating a shift to a more disordered membrane state.[2][4][15] This approach can be used to screen compounds for membrane-altering activity and to understand the mechanisms of drugs that target membrane components.

Figure 2: this compound links membrane order to cell signaling pathways.

Detailed Experimental Protocols

The following protocols provide a framework for using this compound in both model membrane systems and live cells.

Protocol 1: Labeling Giant Unilamellar Vesicles (GUVs)

-

GUV Formation: Prepare GUVs using the desired lipid composition (e.g., DOPC, POPC, or raft-forming mixtures) via the electroformation method.[4]

-

This compound Stock Solution: Prepare a 100 µM stock solution of this compound in a suitable solvent like DMSO.

-

Labeling: After GUV formation, add the this compound stock solution directly to the GUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:300.[4]

-

Incubation: Gently mix and incubate the suspension for at least 1 hour at a temperature above the lipid mixture's phase transition temperature to ensure complete and uniform partitioning of the probe into the vesicle membranes.[3][4]

-

Imaging: The GUVs are now ready for imaging on a confocal microscope.

Protocol 2: Staining of Live Cells

-

Cell Culture: Plate cells (e.g., HEK293t, A431, Melanophores) on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.[3][15]

-

This compound Staining Solution: Prepare a working solution of 5 µM this compound in an appropriate cell culture medium or buffer (e.g., HBSS).

-

Incubation: Replace the culture medium with the this compound staining solution and incubate the cells for 30 minutes at 37°C.[3]

-

Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound probe.

-

Imaging: The cells are now ready for immediate imaging. It is recommended to keep the sample at a stable temperature (e.g., 37°C) using a stage-top incubator during microscopy.[22]

Protocol 3: Confocal Microscopy and GP Image Acquisition

-

Microscope Setup: Use a confocal laser scanning microscope equipped with a 405 nm diode laser for excitation.[4]

-

Excitation: Excite the this compound labeled sample with the 405 nm laser at low power (e.g., 2-5 µW at the sample) to minimize phototoxicity and bleaching.[3][4]

-

Emission Collection: Use two independent spectral detectors (channels) to simultaneously collect the emitted fluorescence.

-

Image Acquisition: Acquire two simultaneous images, one from each channel, representing the intensity from the ordered and disordered phases, respectively. For live cells, acquiring a z-stack can provide a 3D reconstruction of membrane order.[3]

Figure 3: Experimental workflow for this compound GP imaging and analysis.

Protocol 4: Calculation of GP Values and Image Generation

-

Software: Use image analysis software such as ImageJ/Fiji or MATLAB.[15]

-

Background Subtraction: If necessary, subtract the background fluorescence from both channel images.

-

GP Calculation: Apply the GP formula pixel-by-pixel to the two intensity images (Iblue and Ired) to generate a new image where each pixel's value represents the calculated GP.

-

GP Image = (ImageBlue - ImageRed) / (ImageBlue + ImageRed)

-

-

Visualization: Display the resulting GP image using a pseudo-color lookup table (LUT) to visually represent the continuous range of GP values, making it easy to distinguish between ordered (e.g., red/yellow) and disordered (e.g., blue/green) regions.

-

Quantitative Analysis: Use region of interest (ROI) selection tools to measure the average GP value for specific cellular structures (e.g., plasma membrane, filopodia) or GUV domains.[15][21]

Conclusion

This compound has emerged as a superior alternative to Laurdan for studying membrane dynamics, particularly for research groups utilizing conventional confocal microscopy. Its enhanced photostability, sensitivity, and solubility have broadened the accessibility of membrane order imaging.[3][4][11] This probe provides a robust, quantitative method to investigate the complex landscape of lipid organization in both artificial and biological membranes. For researchers in cell biology, biophysics, and drug development, this compound offers a powerful lens through which to explore the critical role of membrane structure and fluidity in cellular function and disease.

References

- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laurdan monitors different lipids content in eukaryotic membrane during embryonic neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laurdan - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oxygen.korea.ac.kr [oxygen.korea.ac.kr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]

C-Laurdan for Imaging Lipid Rafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Laurdan, a fluorescent probe specifically designed for the visualization and analysis of lipid rafts in cellular membranes. We will delve into the core principles of this compound's function, present its key photophysical properties in a clear, comparative format, and offer detailed experimental protocols for its application in microscopy. Furthermore, we will explore the intricate signaling pathways associated with lipid rafts, visualized through detailed diagrams.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, sub-micrometer domains within the plasma membrane enriched in cholesterol and sphingolipids.[1][2] These specialized platforms are crucial for various cellular processes, including signal transduction, protein sorting, and membrane trafficking.[1][3][4] Their ordered lipid environment selectively recruits or excludes specific proteins, thereby modulating their activity.

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a polarity-sensitive fluorescent probe that has emerged as a powerful tool for studying lipid rafts.[1][5][6] An analog of the well-known probe Laurdan, this compound offers several advantages, including greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and improved water solubility for easier cell staining.[1][6]

The fluorescence emission of this compound is highly sensitive to the local lipid packing and water content of the membrane.[7][8] In more ordered, dehydrated environments characteristic of lipid rafts (liquid-ordered, Lo phase), its emission spectrum is blue-shifted. Conversely, in more fluid, hydrated regions of the membrane (liquid-disordered, Ld phase), the emission is red-shifted.[9][10][11] This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[12][13]

Quantitative Data Presentation

For ease of comparison and experimental planning, the key photophysical and practical data for this compound are summarized in the tables below.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| One-Photon Excitation Maximum (λabs) | 348 nm | [14] |

| One-Photon Emission Maximum (λem) | 423 nm | [14] |

| Two-Photon Excitation Maximum | 780 nm | [14] |

| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | [14] |

| Quantum Yield (Φ) | 0.43 | [14] |

| Molecular Weight | 397.56 g/mol |

Table 2: this compound Generalized Polarization (GP) Values in Different Lipid Phases

| Lipid Phase | Typical GP Value Range | Reference |

| Liquid-Ordered (Lo) / Gel Phase | +0.5 to +0.9 | [12][15][16] |

| Liquid-Disordered (Ld) / Fluid Phase | -0.3 to +0.3 | [12][15][16] |

Note: GP values are calculated using the formula: GP = (IBlue - IRed) / (IBlue + IRed), where IBlue and IRed are the fluorescence intensities at the blue and red emission wavelengths, respectively. For this compound, these are typically centered around 440 nm and 490 nm.[12][13]

Table 3: Solubility of this compound

| Solvent | Maximum Concentration | Reference |

| DMF | 100 mM | |

| DMSO | 20 mM | |

| Ethanol | 10 mM |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in imaging lipid rafts in live cells.

Preparation of this compound Stock Solution

-

Calculate the required mass: Based on the batch-specific molecular weight provided on the vial, calculate the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 1-10 mM).

-

Dissolve the probe: Dissolve the calculated mass of this compound in a high-quality, anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution in DMF, dissolve 3.98 mg of this compound (MW 397.56) in 1 mL of DMF.

-

Storage: Store the stock solution at -20°C, protected from light.[17] For long-term storage (-80°C), the solution is stable for up to 6 months.[17]

Staining of Live Cells with this compound

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency (typically 70-80%).[17][18]

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution to a final working concentration in a serum-free medium or a suitable buffer (e.g., PBS). A typical working concentration is 5 µM.[19]

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells with the this compound solution for 30-40 minutes at 37°C, protected from light.[17][18][19]

-

Washing: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

-

Imaging: Immediately proceed with imaging the cells in a suitable imaging buffer.

Microscopy and Image Acquisition

This compound can be visualized using both one-photon and two-photon confocal microscopy.[1][20]

-

One-Photon Confocal Microscopy:

-

Two-Photon Confocal Microscopy:

Data Analysis: Generalized Polarization (GP) Imaging

GP images are generated to visualize the spatial variation in membrane order.

-

Image Acquisition: Acquire images in both the blue and red emission channels.

-

Background Subtraction: Subtract the background fluorescence from both images.

-

GP Calculation: Calculate the GP value for each pixel using the following formula: GP = (I_blue - I_red) / (I_blue + I_red) where I_blue and I_red are the background-corrected intensity values in the blue and red channels, respectively.

-

Image Generation: Generate a pseudo-colored GP image where the color scale represents the GP values, typically ranging from blue/purple (high GP, ordered) to green/yellow/red (low GP, disordered).

Control Experiment: Cholesterol Depletion

To confirm that the observed high GP regions correspond to cholesterol-rich lipid rafts, a cholesterol depletion experiment can be performed.

-

Treatment: After this compound staining, treat the cells with a cholesterol-depleting agent such as methyl-β-cyclodextrin (MβCD) (e.g., 10 mM for 30 minutes).[6][7]

-

Imaging: Acquire GP images of the treated cells.

-

Analysis: A significant decrease in the GP values and the disruption of high GP domains are expected upon cholesterol depletion, confirming the cholesterol-dependent nature of these ordered domains.[7]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound imaging and lipid raft function.

This compound Imaging Workflow

Principle of this compound's Spectral Shift

Simplified IgE Signaling Pathway in Lipid Rafts

Simplified T-Cell Receptor Signaling in Lipid Rafts

Conclusion

This compound is an invaluable tool for researchers in cell biology and drug development, offering a sensitive and quantitative method to investigate the structure and function of lipid rafts. Its superior photophysical properties and straightforward application make it a probe of choice for high-resolution imaging of membrane order. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to unravel the complex roles of lipid rafts in cellular health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipid raft - Wikipedia [en.wikipedia.org]

- 4. oipub.com [oipub.com]

- 5. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]

- 7. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. rndsystems.com [rndsystems.com]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for C-Laurdan Staining in Live Cells

Introduction

C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane biophysics in living cells. As a derivative of Laurdan, this compound exhibits sensitivity to the polarity of its surrounding environment, making it an invaluable tool for studying membrane fluidity and the lateral organization of lipids, including the visualization of lipid rafts.[1][2][3] Its improved water solubility and photostability over its predecessor, Laurdan, make it particularly well-suited for live-cell imaging using both one-photon confocal and two-photon microscopy.[2][4][5]